Phenyl bzac4Glu
CAS No.: 156625-63-7
Cat. No.: VC21098147
Molecular Formula: C91H100O26S
Molecular Weight: 1641.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156625-63-7 |
|---|---|
| Molecular Formula | C91H100O26S |
| Molecular Weight | 1641.8 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-phenylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1 |
| Standard InChI Key | PLBXMGMJZNADGZ-QCYLZKPCSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identification and Nomenclature
Phenyl bzac4Glu is the common abbreviated name for Phenyl O-(2,3,4,6-Tetra-O-Benzyl-Glucopyranosyl)-1-4-O-(2,3,6-Tri-O-Benzylglucopyranosyl)-1-6-O-(2,3,4,6-Tetra-O-Acetylglucopyranosyl)-1-4-2,3-Di-O-Acetyl-1-Thioglucopyranoside. This complex oligosaccharide derivative contains multiple protected sugar units connected through glycosidic linkages, with a terminal phenyl thioglycoside moiety.
Key Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 156625-63-7 |
| Molecular Formula | C₉₁H₁₀₀O₂₆S |
| Molecular Weight | 1641.84 g/mol |
| Calculated Density | 1.33 g/cm³ |
Chemical Structure and Properties
Phenyl bzac4Glu possesses a highly complex structure featuring multiple protected carbohydrate units. The compound's name indicates its key structural elements: a phenyl group attached to a thioglycoside linkage, multiple benzyl-protected hydroxyl groups, and several acetyl-protected positions.
Structural Components
The structure consists of:
-
A terminal phenyl thioglycoside moiety
-
A 2,3-di-O-acetylated glucopyranosyl unit
-
A 2,3,4,6-tetra-O-acetylated glucopyranosyl unit
-
A 2,3,6-tri-O-benzylated glucopyranosyl unit
-
A 2,3,4,6-tetra-O-benzylated glucopyranosyl unit
Structural Representation
The compound contains an intricate arrangement of glycosidic linkages between its sugar units:
-
1→4 linkage between the terminal thioglycoside and the adjacent sugar
-
1→6 linkage to the acetylated glucopyranosyl unit
-
1→4 linkage to the benzylated glucopyranosyl units
The complete molecular structure involves multiple benzyl and acetyl protecting groups strategically positioned to protect specific hydroxyl functionalities across the oligosaccharide backbone .
Physicochemical Properties
Phenyl bzac4Glu exhibits physicochemical properties characteristic of heavily protected oligosaccharides. Its physical state and solubility profile align with typical carbohydrate derivatives featuring multiple aromatic protecting groups.
Physical Properties
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMF |
| Hydrophobicity | High due to multiple benzyl groups |
| Stability | Generally stable under standard storage conditions |
The presence of multiple benzyl groups contributes significantly to the compound's hydrophobic character, while the acetyl groups add polarity to specific regions of the molecule .
Structural Characterization
The structural characterization of Phenyl bzac4Glu would typically employ multiple spectroscopic and analytical techniques.
NMR Spectroscopy
For compounds of this class, characteristic signals would include:
-
¹H NMR: Complex aromatic signals for phenyl and benzyl groups (δ 7.0-8.0 ppm)
-
Distinctive anomeric protons for each sugar unit (δ 4.3-5.5 ppm)
-
Methylene protons of benzyl groups (δ 4.5-5.0 ppm)
-
Acetyl methyl signals (δ 1.9-2.2 ppm)
Mass Spectrometry
High-resolution mass spectrometry would confirm the molecular formula C₉₁H₁₀₀O₂₆S with characteristic fragmentation patterns reflecting the glycosidic bond cleavages and loss of protecting groups .
Comparison with Related Compounds
Phenyl bzac4Glu shares structural similarities with other protected glycosides and oligosaccharides used in carbohydrate chemistry.
Structural Analogs
| Compound | Key Differences | Similarities |
|---|---|---|
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Monosaccharide with benzyl protection | Contains benzyl protecting groups |
| 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | Different anomeric leaving group | Similar protecting group pattern |
| 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride | Fluoride vs. thioglycoside at anomeric position | Contains pattern of benzyl protection |
The benzyl and acetyl protecting groups in Phenyl bzac4Glu parallel those in many synthetic intermediates used in oligosaccharide synthesis, though its specific tetrasaccharide structure with mixed protection makes it particularly distinctive .
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